molecular formula C8H14S B14546362 6-Thiabicyclo[3.2.1]octane, 1-methyl- CAS No. 61860-20-6

6-Thiabicyclo[3.2.1]octane, 1-methyl-

Cat. No.: B14546362
CAS No.: 61860-20-6
M. Wt: 142.26 g/mol
InChI Key: FDHJPYYSWUDONW-UHFFFAOYSA-N
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Description

6-Thiabicyclo[3.2.1]octane, 1-methyl- is a sulfur-containing bicyclic compound with the molecular formula C10H18S. This compound is known for its unique structure, which includes a bicyclic framework with a sulfur atom incorporated into the ring system. The presence of sulfur imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiabicyclo[3.2.1]octane, 1-methyl- typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the reaction of a diene with a thiol in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of 6-Thiabicyclo[3.2.1]octane, 1-methyl- may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Thiabicyclo[3.2.1]octane, 1-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Thiabicyclo[3.2.1]octane, 1-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Thiabicyclo[3.2.1]octane, 1-methyl- involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Thiabicyclo[3.2.1]octane, 1-methyl- is unique due to its specific substitution pattern and the presence of a sulfur atom within the bicyclic framework. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

61860-20-6

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

1-methyl-6-thiabicyclo[3.2.1]octane

InChI

InChI=1S/C8H14S/c1-8-4-2-3-7(5-8)9-6-8/h7H,2-6H2,1H3

InChI Key

FDHJPYYSWUDONW-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1)SC2

Origin of Product

United States

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